molecular formula C37H42F2N8O4 B026984 Posaconazole-d4 CAS No. 1133712-26-1

Posaconazole-d4

货号 B026984
CAS 编号: 1133712-26-1
分子量: 704.8 g/mol
InChI 键: RAGOYPUPXAKGKH-YWOVKAAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Posaconazole-d4 is a deuterated version of posaconazole, a lipophilic triazole antifungal agent with broad-spectrum activity against a wide variety of fungi. This includes most Candida spp., Cryptococcus neoformans, Aspergillus spp., and many other fungal species. It is particularly noted for its potency and spectrum of activity, which are similar to those of itraconazole and superior to those of fluconazole against clinically important isolates (Li et al., 2010).

Synthesis Analysis

The synthesis of posaconazole and its derivatives, including posaconazole-d4, involves complex chemical reactions. A key intermediate for posaconazole synthesis, 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol, is synthesized from 1-Methoxy-4-amino-benzene and N,N-bis(2-chloroethyl)-4-nitroaniline through nucleophilic substitution, hydrolysis, and reduction, achieving a yield of 56.9% after three steps. This process highlights the intricate steps involved in the drug's synthesis without the use of a phase transfer catalyst, beneficial for industrial production (Xu-heng, 2013).

Molecular Structure Analysis

The molecular structure of posaconazole includes a triazole ring, a key feature of its antifungal activity. Detailed spectroscopic characterization, including one- and two-dimensional solid-state NMR techniques, reveals molecular interactions within posaconazole formulations. These interactions include hydrogen bonding, π-π aromatic packing, and electrostatic interactions, crucial for its physical stability and efficacy (Lu et al., 2019).

Chemical Reactions and Properties

Posaconazole's chemical properties are central to its antifungal efficacy. It acts by inhibiting the cytochrome P450 14α-demethylase enzyme in fungi, leading to the accumulation of 14α-methylated sterols and disruption of cell membrane synthesis. This mechanism of action is shared across azole antifungals but posaconazole exhibits a higher potency and broader spectrum of activity compared to many others (Munayyer et al., 2004).

Physical Properties Analysis

Posaconazole exhibits low solubility in aqueous and acidic media, influencing its bioavailability and necessitating administration with food to enhance absorption. Its large mean apparent volume of distribution suggests extensive extravascular distribution and penetration into intracellular spaces, important for its effectiveness against a wide range of fungal infections (Li et al., 2010).

Chemical Properties Analysis

The chemical properties of posaconazole include its interaction with cytochrome P450 enzymes, particularly CYP3A4, affecting plasma concentrations of drugs metabolized by this enzyme. Its metabolism involves phase 2 biotransformations, predominantly through uridine diphosphate glucuronosyltransferase enzyme pathways, with limited metabolism through the CYP enzyme system, indicating a specific pathway for its clearance (Wexler et al., 2004).

科学研究应用

Personalized Antifungal Therapy

  • Scientific Field : Clinical Pharmacokinetics .
  • Application Summary : Posaconazole is a pharmacotherapeutic pillar for prophylaxis and treatment of invasive fungal diseases. Achieving adequate antifungal exposure is associated with improved outcome . This study aimed to select and evaluate a model-informed precision dosing strategy for posaconazole .
  • Methods of Application : Available population pharmacokinetic models for posaconazole administered as a solid oral tablet were extracted from the literature and evaluated using data from a previously published prospective study combined with data collected during routine clinical practice .
  • Results : Multiple models showed adequate predictive performance illustrated by acceptable goodness-of-fit and mean percentage error (MPE) and normalized relative root mean squared error (NRMSE) below ± 10% and ± 25%, respectively .

Population Pharmacokinetics in Allogeneic Haematopoietic Stem Cell Transplant Patients

  • Scientific Field : Antimicrobial Chemotherapy .
  • Application Summary : Posaconazole is used for the prevention and treatment of invasive fungal disease (IFD) in patients undergoing allogeneic HSCT (alloHCT). The study aimed to describe the population pharmacokinetics of posaconazole for oral MR and IV formulations in alloHCT patients and determine dosing regimens likely to achieve therapeutic exposures .
  • Methods of Application : A prospective observational pharmacokinetic study was performed in adult patients in the early post-alloHCT period requiring a change in posaconazole formulation (oral to IV). Samples were analysed using a validated LC-MS/MS method .
  • Results : A two-compartment model, incorporating mucositis/diarrhoea to modify the bioavailability for oral administration best described the data .

Therapeutic Drug Monitoring

  • Scientific Field : Clinical Mycology .
  • Application Summary : Posaconazole is a second-generation triazole agent with a potent and broad antifungal activity. Due to the large interindividual and intraindividual variation in bioavailability and drug-drug interactions, therapeutic drug monitoring (TDM) is advised to ensure adequate exposure and improve clinical response for posaconazole .
  • Methods of Application : TDM is recommended after 7 days of treatment for posaconazole in case of the salvage treatment of invasive fungal infections, interacting drugs (P-gp inhibitors), of use of the posaconazole oral suspension and in case of specific clinical circumstances .
  • Results : Personalized treatment to increase efficacy and avoid toxicity is urgently needed. TDM, in combination with clinical assessment of response and determination of minimum fungicidal inhibitory concentration (MIC), may help to optimize treatment results .

Treatment of Invasive and Systemic Fungal Infections

  • Scientific Field : Antimicrobial Chemotherapy .
  • Application Summary : Posaconazole is used to treat invasive and systemic fungal infections. It is structurally related to itraconazole and inhibits lanosterol 14α-demethylase (CYP51), blocking the synthesis of ergosterol resulting in impaired cell membrane stability and accumulation of precursors leading to fungistatic or fungicidal effects .
  • Methods of Application : As a result of significant drug interactions, therapeutic drug monitoring of posaconazole is recommended when administered with protease inhibitors (PIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • Results : Posaconazole is used as an alternative treatment for invasive aspergillosis, Fusarium infections, and zygomycosis in patients who are intolerant of, or whose disease is refractory to, other antifungals .

Treatment of Oropharyngeal Candidiasis

  • Scientific Field : Antimicrobial Chemotherapy .
  • Application Summary : Posaconazole is used for the treatment of oropharyngeal candidiasis, including oropharyngeal candidiasis refractory to itraconazole and/or fluconazole .
  • Methods of Application : Posaconazole is administered orally or intravenously. The specific dosage and duration of treatment depend on the patient’s condition and response to therapy .
  • Results : Posaconazole has been found to be effective in treating oropharyngeal candidiasis, including cases that are refractory to other antifungal treatments .

Research Use

  • Scientific Field : Antifungal Research .
  • Application Summary : Posaconazole-d4 is a deuterium-labeled form of Posaconazole, which is used in research to study its pharmacokinetics and pharmacodynamics .
  • Methods of Application : Posaconazole-d4 is used in laboratory settings. The specific methods of application depend on the design of the experiment .
  • Results : The use of Posaconazole-d4 in research can provide valuable insights into the behavior of the drug, contributing to the development of more effective antifungal therapies .

安全和危害

When handling Posaconazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOYPUPXAKGKH-YWOVKAAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Posaconazole-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Posaconazole-d4
Reactant of Route 2
Reactant of Route 2
Posaconazole-d4
Reactant of Route 3
Posaconazole-d4
Reactant of Route 4
Posaconazole-d4
Reactant of Route 5
Posaconazole-d4
Reactant of Route 6
Reactant of Route 6
Posaconazole-d4

Citations

For This Compound
26
Citations
HR Xu, NN Chu, WL Chen, ZD Wang… - Die Pharmazie-An …, 2013 - ingentaconnect.com
… Posaconazole-d4, an isotope of posaconazole, was used as … Protonated posaconazole and posaconazole-d4 were the major … at 683.3 amu and posaconazole-d4 gave a major product …
Number of citations: 10 www.ingentaconnect.com
HJ Suh, SH Yoon, KS Yu, JY Cho, SI Park… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
… Plasma (100 μl) was mixed with 100% acetonitrile and an internal standard (posaconazole-d4… for posaconazole-d4. The calibration curve was linear over the range of 50 to 4,000 ng/ml. …
Number of citations: 17 journals.asm.org
A McShane - msacl.org
Methods: Materials Burdick and Jackson LC-MS grade acetonitrile and methanol was purchased from Fisher. Ultrapure water was prepared with a Milli-Q water purification system. …
Number of citations: 0 www.msacl.org
SS Basu, A Petrides, DS Mason… - Clinical Chemistry and …, 2017 - degruyter.com
… Internal Standard (IS) stocks solutions were prepared in MeOH: fluconazole-D4 (10 mg/mL), voriconazole-D3 (1 mg/mL), posaconazole-D4 (1 mg/mL), itraconazole-D5 (0.2 mg/mL), and …
Number of citations: 22 www.degruyter.com
E Dvořáčková, M Šíma, A Zajacová, K Vyskočilová… - Antibiotics, 2023 - mdpi.com
… In total, 50 µL of sample and 450 µL of internal standard (posaconazole-d4 (To-ronto Research Chemicals Inc., Toronto, ON, Canada), 0.1 mg/L dissolved in acetonitrile with water (90/…
Number of citations: 7 www.mdpi.com
U Durani, PK Tosh, JN Barreto, LL Estes… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… Patient serum samples, standards, controls, and a blank sample (100 μl) were mixed with acetonitrile (300 μl) containing the internal standard (posaconazole-d4), vortexed, and …
Number of citations: 64 journals.asm.org
EJ Kim, KS Yu, SH Na, EY Nam, HS Oh, M Kim… - Journal de Mycologie …, 2017 - Elsevier
… Briefly, 100 μL plasma, 400 μL acetonitrile, and 50 μL posaconazole D4 at 200 ng/mL were mixed thoroughly and centrifuged. Supernatants were injected into the LC-MS/MS system (…
Number of citations: 5 www.sciencedirect.com
WB Park, JY Cho, SI Park, EJ Kim, S Yoon… - International journal of …, 2016 - Elsevier
… Briefly, 100 µL of plasma, 400 µL of acetonitrile and 50 µL of posaconazole-d4 at 200 ng/mL were mixed thoroughly and were centrifuged at 13,000 × g for 5 min. Supernatants were …
Number of citations: 17 www.sciencedirect.com
NW Tissot, J Bille, T Calandra, B Zanolari, O Marchetti - 2010 - Citeseer
… The IS 10 posaconazole-d4 and hydroxy-itraconazole-d5 were of critical importance for the development 11 of this assay since posaconazole and the closely structurally related hydroxy…
Number of citations: 2 citeseerx.ist.psu.edu
DJ Greenblatt, JS Harmatz, MJ Ryan… - Journal of Clinical …, 2018 - journals.lww.com
… For analysis of posaconazole, the internal standard (posaconazole-D4) was added to the biological samples. Plasma samples were precipitated using formic acid in acetonitrile and …
Number of citations: 21 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。